molecular formula C15H27NO B13825409 N-Methyl-N-((3-methyl-2-norbornanyl)methyl)valeramide CAS No. 28939-61-9

N-Methyl-N-((3-methyl-2-norbornanyl)methyl)valeramide

Cat. No.: B13825409
CAS No.: 28939-61-9
M. Wt: 237.38 g/mol
InChI Key: OBNUNRDHJJUGLP-UHFFFAOYSA-N
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Description

N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide is a synthetic organic compound with the molecular formula C15H27NO It is known for its unique structure, which includes a norbornyl group, a methyl group, and a valeramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide typically involves the reaction of N-methylvaleramide with a suitable norbornyl derivative. One common method is the alkylation of N-methylvaleramide with 3-methyl-2-norbornylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the norbornyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the nervous system, influencing pain perception and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[(2-norbornyl)methyl]valeramide
  • N-Methyl-N-[(3-methyl-2-norbornyl)methyl]acetamide
  • N-Methyl-N-[(3-methyl-2-norbornyl)methyl]propionamide

Uniqueness

N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide is unique due to the presence of the 3-methyl-2-norbornyl group, which imparts specific steric and electronic properties to the molecule

Properties

CAS No.

28939-61-9

Molecular Formula

C15H27NO

Molecular Weight

237.38 g/mol

IUPAC Name

N-methyl-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]pentanamide

InChI

InChI=1S/C15H27NO/c1-4-5-6-15(17)16(3)10-14-11(2)12-7-8-13(14)9-12/h11-14H,4-10H2,1-3H3

InChI Key

OBNUNRDHJJUGLP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C)CC1C(C2CCC1C2)C

Origin of Product

United States

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